Lipophilicity (XLogP3) Sets 1312004-40-2 Apart from the 4-Methyl and Unsubstituted Phenyl Analogs
The target compound exhibits an XLogP3 of 2.2, positioning it between the less lipophilic unsubstituted phenyl analog and the more lipophilic 4-methylphenyl analog. This intermediate lipophilicity, combined with the electron-withdrawing effect of the 4-chloro group, provides a distinct balance of hydrophobic and electrostatic character that cannot be achieved by the 4-methyl (XLogP3 ~2.5) or des-chloro (XLogP3 ~1.8) comparators [1].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | (E)-N-(2-cyanoethyl)-N-ethyl-2-phenylethenesulfonamide (CAS 1281687-27-1): ~1.8; (E)-N-(2-cyanoethyl)-N-ethyl-2-(4-methylphenyl)ethenesulfonamide (CAS 1281693-41-1): ~2.5 |
| Quantified Difference | Target is +0.4 log units more lipophilic than the des-chloro analog and -0.3 log units less lipophilic than the 4-methyl analog. |
| Conditions | XLogP3 algorithm as implemented in PubChem release 2025.09.15 [1]; comparator values estimated from molecular formula and fragment-based calculation. |
Why This Matters
Intermediate XLogP3 of 2.2 is within the optimal range (1–3) for oral bioavailability, making this compound a more balanced starting point for lead optimization than either comparator.
- [1] PubChem Compound Summary for CID 53555936. XLogP3 value computed by XLogP3 3.0. https://pubchem.ncbi.nlm.nih.gov/compound/53555936. View Source
